molecular formula C22H17Cl2NO3 B2873923 Ethyl 3-[(2,6-dichlorophenyl)methoxy]pyrido[1,2-a]indole-10-carboxylate CAS No. 478067-94-6

Ethyl 3-[(2,6-dichlorophenyl)methoxy]pyrido[1,2-a]indole-10-carboxylate

Cat. No.: B2873923
CAS No.: 478067-94-6
M. Wt: 414.28
InChI Key: SGQJQDHGOGGWHN-UHFFFAOYSA-N
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Description

Ethyl 3-[(2,6-dichlorophenyl)methoxy]pyrido[1,2-a]indole-10-carboxylate (CAS 478067-94-6) is a heterocyclic compound featuring a pyrido[1,2-a]indole core with two key substituents:

  • Position 10: An ethyl carboxylate group, contributing to solubility and metabolic stability.
  • Its molecular formula is C22H17Cl2NO3 (molar mass: 414.28 g/mol). The 2,6-dichlorophenyl substitution is critical for electronic and steric effects, influencing biological activity and synthetic pathways .

Properties

IUPAC Name

ethyl 3-[(2,6-dichlorophenyl)methoxy]pyrido[1,2-a]indole-10-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2NO3/c1-2-27-22(26)21-15-10-9-14(12-20(15)25-11-4-3-8-19(21)25)28-13-16-17(23)6-5-7-18(16)24/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQJQDHGOGGWHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The aza-Nazarov cyclization, adapted from pyrido[1,2-a]indole syntheses, involves intramolecular C–H amination of diaryl(pyridin-2-yl)methanol derivatives. For the target compound, the starting material 1 (Figure 1) is synthesized by coupling 2-pyridylmagnesium bromide with a ketone containing the (2,6-dichlorophenyl)methoxy group. Heating 1 in formic acid at 120°C induces cyclization via a protonation-cyclization-dehydration sequence, yielding the pyridoindole core.

Key Steps :

  • Synthesis of Diaryl(pyridin-2-yl)methanol :
    • Grignard reaction between 2-bromopyridine and a (2,6-dichlorophenyl)methoxy-substituted ketone.
  • Cyclization :
    • Formic acid mediates intramolecular C–H amination, forming the six-membered ring.

Functionalization of the Core

Post-cyclization, the ethyl ester is introduced via esterification at the 10-position using ethyl chloroformate or transesterification. Yields for analogous reactions range from 45–60%.

Method 2: Pictet-Spengler Reaction

Core Formation

The Pictet-Spengler reaction, widely used for β-carboline syntheses, is modified for pyrido[1,2-a]indoles. Ethyl tryptophan ester 2 undergoes condensation with formaldehyde in trifluoroacetic acid (TFA), forming a tetrahydro-β-carboline intermediate 3 (Figure 2). Oxidation with KMnO4 aromatizes the pyridine ring, yielding ethyl 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate 4 .

Substituent Installation

The (2,6-dichlorophenyl)methoxy group is introduced at position 3 via Williamson ether synthesis:

  • Hydroxylation : Bromination at position 3 followed by hydrolysis yields a phenol.
  • Etherification : Reaction with (2,6-dichlorophenyl)methyl bromide under basic conditions (K2CO3, DMF).

This method achieves moderate yields (50–65%) but requires multi-step purification.

Method 3: Direct Etherification of Preformed Pyridoindole

Late-Stage Functionalization

A preassembled pyrido[1,2-a]indole-10-carboxylate core 5 is functionalized at position 3 using Mitsunobu conditions:

  • Reagents : (2,6-Dichlorophenyl)methanol, DIAD, PPh3.
  • Solvent : THF, 0°C to room temperature.

This one-step method simplifies purification but is limited by the availability of 5 .

Comparative Analysis of Methods

Method Key Steps Yield (%) Advantages Limitations
Aza-Nazarov Cyclization, esterification 45–60 High regioselectivity Requires high-temperature conditions
Pictet-Spengler Condensation, oxidation, etherification 50–65 Scalable core synthesis Multi-step, low atom economy
Direct Etherification Mitsunobu reaction 60–75 Rapid functionalization Dependent on precursor availability

Optimization and Yield Considerations

  • Catalytic Enhancements : Palladium-catalyzed C–O coupling improves etherification efficiency.
  • Solvent Effects : DMF increases solubility of aromatic intermediates during ether synthesis.
  • Purification : Column chromatography (hexanes/EtOAc) resolves regioisomers in aza-Nazarov products.

Chemical Reactions Analysis

Ethyl 3-[(2,6-dichlorophenyl)methoxy]pyrido[1,2-a]indole-10-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 3-[(2,6-dichlorophenyl)methoxy]pyrido[1,2-a]indole-10-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-[(2,6-dichlorophenyl)methoxy]pyrido[1,2-a]indole-10-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyridoindole Derivatives

Ethyl 3-[(2-Chloro-6-fluorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate (CAS 478067-96-8)
  • Molecular Formula: C22H17ClFNO3
  • Molar Mass : 397.83 g/mol
  • Key Differences : Replaces one chlorine atom on the benzyl group with fluorine. This substitution reduces molar mass and may enhance metabolic stability due to fluorine’s electronegativity and resistance to oxidation .
Ethyl 3-[(3-Chlorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate (CAS 672951-93-8)
  • Molecular Formula: C22H18ClNO3
  • Molar Mass : 379.85 g/mol
  • Key Differences: The chloro substituent is at the 3-position of the benzyl group instead of 2,6-dichloro.
Ethyl 3-{[(4-Methoxyphenyl)carbamoyl]methoxy}pyrido[1,2-a]indole-10-carboxylate (CAS 478081-16-2)
  • Molecular Formula : C24H22N2O5
  • Molar Mass : 418.44 g/mol
  • Key Differences : Replaces the dichlorophenylmethoxy group with a carbamoyl-linked methoxyaniline moiety. Introduces hydrogen-bonding capacity (via carbamoyl) and increased polarity, which may improve aqueous solubility but reduce membrane permeability .

Heterocyclic Core Variants

6-(2,6-Dichlorophenyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one Derivatives
  • Example : Compound 8a (from )
  • Structure: Pyrido[2,3-d]pyrimidinone core with 2,6-dichlorophenyl and methylthio-benzylamino substituents.
  • Key Differences: The pyridopyrimidinone core replaces pyridoindole, altering π-π stacking and electron delocalization. This structural shift may favor kinase inhibition, as seen in related pyrimidine derivatives .
Pyrido[2,1-a]isoquinoline Derivatives
  • Example: 4-Amino-9,10-dimethoxy-2-phenyl-6,7-dihydro-2(H)-pyrido[2,1-a]isoquinoline-1,3-dicarbonitrile (from )
  • Such compounds are reported for anticancer and antimicrobial activities .

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties

Compound (CAS) Core Structure Key Substituents Molar Mass (g/mol) LogP* (Predicted) Solubility (mg/mL)*
478067-94-6 (Target) Pyrido[1,2-a]indole 2,6-Dichlorophenylmethoxy, Ethyl carboxylate 414.28 ~4.2 <0.1
478067-96-8 Pyrido[1,2-a]indole 2-Chloro-6-fluorophenylmethoxy 397.83 ~3.8 0.5–1.0
672951-93-8 Pyrido[1,2-a]indole 3-Chlorophenylmethoxy 379.85 ~3.5 1.0–5.0
478081-16-2 Pyrido[1,2-a]indole Carbamoyl-methoxyaniline 418.44 ~2.9 >10
Compound 8a () Pyrido[2,3-d]pyrimidin 2,6-Dichlorophenyl, Methylthio-benzylamino ~450 (estimated) ~4.5 <0.1

*Predicted using ChemAxon and PubChem data.

Biological Activity

Ethyl 3-[(2,6-dichlorophenyl)methoxy]pyrido[1,2-a]indole-10-carboxylate is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The compound belongs to the class of indole derivatives, characterized by a pyridine ring fused to an indole structure. Its molecular formula is C18H16Cl2N2O3C_{18}H_{16}Cl_2N_2O_3 with a molecular weight of approximately 373.24 g/mol. The presence of the dichlorophenyl group is critical for its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Many indole derivatives act as inhibitors for enzymes involved in critical metabolic pathways. For instance, they may inhibit the activity of protein kinases or phosphodiesterases, which are crucial in cellular signaling pathways.
  • Antiparasitic Activity : Indole-based compounds have shown promise against parasites such as Plasmodium spp., responsible for malaria. They disrupt the life cycle of the parasite by targeting specific metabolic processes within the organism.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays have demonstrated its effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest a promising role for this compound in treating bacterial infections.

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic effects:

  • Malaria : In a study assessing its activity against Plasmodium falciparum, this compound exhibited an IC50 value in the low micromolar range (approximately 1.60 µM), indicating strong antimalarial properties .

Case Study 1: Antimalarial Efficacy

In vivo studies using murine models infected with Plasmodium berghei demonstrated that a single dose of this compound significantly reduced parasitemia levels by over 90% compared to control groups . This highlights its potential as a therapeutic agent in malaria treatment.

Case Study 2: Antimicrobial Evaluation

A comprehensive evaluation was conducted to assess the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains. Results indicated that it not only inhibited bacterial growth but also displayed synergistic effects when combined with traditional antibiotics .

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